5-Fluorofuran-2-boronic Acid
Description
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Properties
Molecular Formula |
C4H4BFO3 |
|---|---|
Molecular Weight |
129.88 g/mol |
IUPAC Name |
(5-fluorofuran-2-yl)boronic acid |
InChI |
InChI=1S/C4H4BFO3/c6-4-2-1-3(9-4)5(7)8/h1-2,7-8H |
InChI Key |
YPYCAVJCKOXLPA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(O1)F)(O)O |
Origin of Product |
United States |
The Significance of Fluorinated Heterocycles in Synthetic Chemistry
The introduction of fluorine into heterocyclic compounds has a profound impact on their physicochemical properties. researchgate.net Fluorine's high electronegativity and minimal steric hindrance can drastically alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.nettandfonline.comalfa-chemistry.com This has made fluorinated heterocycles highly sought-after in medicinal chemistry, with a significant percentage of modern pharmaceuticals containing these motifs. tandfonline.com The presence of fluorine can enhance the thermal stability of heterocyclic compounds and modify the electron cloud distribution, thereby influencing the acidity and basicity of the molecule and often increasing its physiological activity. alfa-chemistry.com The synthesis of complex bioactive molecules frequently utilizes fluorinated heterocyclic building blocks. alfa-chemistry.com
Boronic Acids As Versatile Building Blocks and Reagents
Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups. wikipedia.org First synthesized in 1860, they have become indispensable tools in organic synthesis due to their stability, generally low toxicity, and versatile reactivity. wikipedia.orgnih.gov They are extensively used as key intermediates in a variety of powerful chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. nih.govaablocks.com Beyond coupling reactions, boronic acids participate in a wide array of chemical processes, including acting as catalysts, protecting groups for diols, and reagents in asymmetric synthesis. molport.commdpi.com Their ability to form reversible covalent bonds with diols and other nucleophilic groups has also led to their use in the development of sensors and bioconjugates. researchgate.netrsc.orgrsc.orgnih.gov
Historical Context and Evolution of Furan Boronic Acid Chemistry
The chemistry of furan (B31954), an aromatic heterocycle containing an oxygen atom, has a rich history dating back to the late 18th century with the discovery of pyromucic acid (2-furoic acid). britannica.com Furan and its derivatives have long been utilized as solvents and precursors for other important chemicals. britannica.com The development of methods to introduce boronic acid functionality onto the furan ring, such as with furan-3-boronic acid, expanded the synthetic utility of this heterocyclic system. oakwoodchemical.com The subsequent incorporation of a fluorine atom to create compounds like 5-Fluorofuran-2-boronic acid represents a modern evolution in this field, combining the established chemistry of furan-boronic acids with the unique advantages conferred by fluorination.
Overview of Research Trajectories for 5 Fluorofuran 2 Boronic Acid
Direct Borylation Approaches to 5-Fluorofuran
Direct C-H borylation is an increasingly popular method for its atom economy, as it avoids the need for pre-functionalized substrates like organohalides. wikipedia.org This approach involves the direct conversion of a C-H bond on the furan ring to a C-B bond.
Transition Metal-Catalyzed C-H Borylation
Transition metal catalysis, particularly with iridium or rhodium complexes, is a powerful tool for the direct borylation of C-H bonds in heteroarenes. nih.govnih.gov For furan derivatives, the borylation typically occurs with high regioselectivity at the C-H bond alpha to the heteroatom (the 2- or 5-position), which is the most electronically activated and acidic position. wikipedia.org
In the context of synthesizing this compound, this method would involve the reaction of 2-fluorofuran (B3349751) with a boron source, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a suitable iridium catalyst. wikipedia.org The general mechanism involves the catalytic cycle of a transition metal complex that activates the C-H bond, allowing for the introduction of the boryl group. nih.gov The resulting boronic ester can then be hydrolyzed to the desired boronic acid. While specific studies on 5-fluorofuran are not extensively detailed in the provided results, the principles of heteroarene borylation strongly support this as a viable synthetic route. wikipedia.org The choice of ligand on the metal center is crucial for controlling reactivity and selectivity. nih.gov
Electrophilic Borylation Strategies
Electrophilic borylation is an alternative to metal-catalyzed methods and involves the use of a highly reactive, electrophilic boron reagent to directly functionalize an aromatic or heteroaromatic ring through electrophilic aromatic substitution. rsc.orgescholarship.org This strategy is often complementary to transition metal-catalyzed approaches, sometimes offering different regioselectivity based on electronic factors rather than steric hindrance. rsc.org
For an electron-rich heterocycle like furan, direct electrophilic borylation can be effective. The reaction would typically employ a strong boryl electrophile, such as a borenium cation generated in situ or a potent trihaloborane like BBr₃. rsc.orgnih.gov The fluorine atom at the 5-position of the furan ring is an electron-withdrawing group, which deactivates the ring towards electrophilic attack compared to unsubstituted furan. However, the directing effect of the furan oxygen still favors substitution at the alpha-position (C2). A challenge with highly reactive electrophiles is the potential for side reactions or degradation of the sensitive furan ring. escholarship.org
Synthesis via Organometallic Intermediates
The use of organometallic intermediates, formed from organohalide precursors, is a classic and reliable method for preparing aryl and heteroaryl boronic acids. rsc.org This pathway involves a two-step sequence: formation of a highly nucleophilic organometallic species followed by quenching with an electrophilic boron reagent.
Lithiation-Borylation Sequences of 2-Bromofuran Precursors
The lithiation-borylation sequence is a widely used and powerful method for synthesizing boronic acids. rsc.orgnih.gov This process starts with a halogen-metal exchange reaction. For the synthesis of this compound, a suitable precursor such as 2-bromo-5-fluorofuran (B8741917) would be treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C) to prevent side reactions. This generates a highly reactive 5-fluoro-2-furyl-lithium intermediate.
This lithiated species is then quenched with an electrophilic borate (B1201080) ester, such as triisopropyl borate or trimethyl borate. google.com The subsequent acidic workup hydrolyzes the resulting boronate complex to yield the final this compound. rsc.org This method's main drawback is the low tolerance for other electrophilic functional groups in the molecule and the requirement for cryogenic temperatures. rsc.org
Table 1: Representative Lithiation-Borylation Reaction
| Precursor | Reagents | Conditions | Product | Reported Yield |
|---|---|---|---|---|
| 2-Formyl-5-bromofuran | 1. n-Butyllithium 2. n-Butyl borate 3. Acidic workup | Low Temperature | 5-Formyl-2-furylboronic acid | 15% google.com |
Grignard Reagent-Mediated Boronation
An alternative to organolithium reagents is the use of Grignard reagents (R-Mg-X). wikipedia.org This method involves reacting a halogenated precursor, such as 2-bromo-5-fluorofuran, with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether to form the corresponding Grignard reagent, 5-fluoro-2-furylmagnesium bromide. wikipedia.org
Similar to the lithiation route, this organomagnesium compound is then reacted with a borate ester. The subsequent hydrolysis yields the target boronic acid. rsc.org Grignard reagents are generally considered less reactive and more functional-group-tolerant than their organolithium counterparts, which can be an advantage. rsc.orgwikipedia.org However, the formation of Grignard reagents can sometimes be subject to induction periods and can be sensitive to air and moisture. wikipedia.org
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product in any synthetic protocol. Key parameters that are often screened include the choice of solvent, temperature, catalyst system, and base.
For transition metal-catalyzed C-H borylation , optimization would involve screening different ligands, metal precursors (e.g., iridium or rhodium), and solvents. nih.gov The choice of base can also be crucial in some catalytic cycles. researchgate.net
In lithiation-borylation sequences , the choice of base (e.g., n-BuLi vs. s-BuLi or LDA), solvent (e.g., THF, diethyl ether), temperature, and the specific borate ester used can significantly impact the yield. nih.gov Maintaining strictly anhydrous conditions and low temperatures is essential to prevent quenching of the highly reactive organolithium intermediate. google.com
For Grignard-mediated reactions , activating the magnesium, the choice of solvent, and reaction temperature are key variables. wikipedia.org In some cases, additives like iodine or 1,2-dibromoethane (B42909) are used to initiate the reaction.
Table 2: Example of Solvent and Reagent Optimization in a Related Boronic Acid Synthesis
| Entry | Acid Additive (equiv.) | Solvent | Yield (%) |
|---|---|---|---|
| 1 | - | TFE | 45 |
| 2 | Acetic Acid (1.5) | TFE | 52 |
| 3 | Trifluoroacetic Acid (1.5) | TFE | 69 |
| 4 | Trifluoroacetic Acid (3.0) | TFE | 78 |
| 5 | Trifluoroacetic Acid (3.0) | Dichloroethane (DCE) | 88 |
This table is adapted from a study on the optimization of a reaction involving an aryl boronic acid, illustrating how systematic changes in reagents and solvents can enhance yield. researchgate.net
By systematically adjusting these parameters, chemists can develop a robust and high-yielding synthesis for this compound tailored to specific laboratory or industrial needs.
Catalyst Systems and Ligand Effects
While direct catalytic borylation of a C-H bond on the furan ring is a modern approach, a more established method involves the cross-coupling of a halo-furan with a diboron (B99234) reagent or the metalation of the furan ring. In palladium or nickel-catalyzed cross-coupling reactions, the choice of catalyst and ligand is critical for achieving high yields and turnover numbers.
For the synthesis of aryl and heteroaryl boronic esters, palladium-based catalysts are frequently employed. Systems such as Pd(OAc)₂ or Pd₂(dba)₃ are often paired with phosphine-based ligands. The ligand's steric and electronic properties are crucial in facilitating the catalytic cycle, which includes oxidative addition, transmetalation, and reductive elimination. For instance, the combination of PdCl₂(dppf) with a base like triethylamine (B128534) has been shown to be effective for the borylation of aryl halides with pinacolborane, tolerating various functional groups. organic-chemistry.org Similarly, a catalyst system comprising Pd₂(dba)₃ and a bulky phosphine (B1218219) ligand demonstrated high activity in Suzuki-Miyaura cross-coupling reactions involving thiophene-2-boronic ester, a structurally related heteroaryl boronic acid derivative. frontiersin.org This system was noted for its efficiency, enabling reactions with low catalyst loadings and short durations. frontiersin.org
Nickel-based catalyst systems, such as NiCl₂(dppp)/dppf, have also been utilized, offering a cost-effective alternative to palladium and sometimes providing unique reactivity. organic-chemistry.org These systems can accelerate the borylation of aryl halides. organic-chemistry.org The choice between palladium and nickel, along with the specific ligand, depends on the substrate's reactivity, particularly the nature of the leaving group on the furan ring and the presence of other functional groups. For a substrate like 2-bromo-5-fluorofuran, a palladium catalyst with a ligand like SPhos or dppf would be a logical starting point for optimization studies.
Table 1: Representative Catalyst/Ligand Systems for Heteroaryl Boronic Acid Synthesis
| Catalyst Precursor | Ligand | Typical Substrate | Reference |
|---|---|---|---|
| PdCl₂(dppf) | dppf | Aryl/Heteroaryl Halides | organic-chemistry.org |
| Pd(OAc)₂ | dppb | Aryl Anhydrides | organic-chemistry.org |
| Pd₂(dba)₃ | Bis(2-di-tert-butylphosphinophenyl)ether | Aryl Bromides | organic-chemistry.org |
| NiCl₂(dppp) | dppf | Aryl Halides | organic-chemistry.org |
Solvent Selection and Temperature Control
Solvent and temperature are critical parameters in the synthesis of furan boronic acids, particularly in syntheses involving organometallic intermediates which are often sensitive to temperature and moisture. In the synthesis of the related compound 5-formyl-2-furylboronic acid via metalation, specific conditions are required for optimal results.
The metalation and borylation step, where a strong base like an alkyl lithium reagent is used to deprotonate the furan ring followed by reaction with a trialkyl borate, is typically conducted at very low temperatures to prevent side reactions and decomposition. google.comgoogle.com Common solvents for this step are aprotic ethers such as tetrahydrofuran (THF), 1,2-dimethoxyethane, or 1,4-dioxane, which effectively solvate the organometallic species. google.comgoogle.com The temperature is often maintained between -100 °C and 0 °C. google.comgoogle.com
The subsequent step involves an acidic work-up to hydrolyze the borate ester intermediate to the desired boronic acid. This step is less temperature-sensitive but still requires careful control, with temperatures typically ranging from -10 °C to 70 °C, and more preferably between 10 °C and 50 °C. google.comgoogle.com
Table 2: Typical Solvent and Temperature Conditions in Furan Boronic Acid Synthesis
| Synthetic Step | Solvent(s) | Temperature Range | Preferred Temperature | Reference |
|---|---|---|---|---|
| Metalation/Borylation | Tetrahydrofuran, 1,2-dimethoxyethane, 1,4-dioxane | -100 °C to 30 °C | -78 °C to 0 °C | google.comgoogle.com |
Derivatization Strategies from this compound
Free boronic acids can be challenging to purify and may exhibit limited stability. Therefore, they are often converted into derivatives such as boronate esters or anhydrides to facilitate purification, improve stability, and modulate reactivity for subsequent reactions.
Formation of Boronate Esters for Purification and Reactivity Modulation
Boronic acids readily react with diols to form cyclic boronate esters. mdpi.com These esters are generally more stable, less polar, and more easily purified by standard techniques like silica (B1680970) gel chromatography compared to the free boronic acids. researchgate.net Acyclic boronic esters are known to be hydrolytically unstable, whereas cyclic five- and six-membered esters (dioxaborolanes and dioxaborinanes, respectively) formed with 1,2- or 1,3-diols show significantly enhanced stability. mdpi.com
The most common derivatizing agent is pinacol (B44631) (2,3-dimethyl-2,3-butanediol), which forms a highly stable pinacol boronate ester. This derivative is robust and compatible with a wide range of reaction conditions, making it a popular choice for isolating and storing boronic acid equivalents. wiley-vch.de Another important derivative is the N-methyliminodiacetic acid (MIDA) boronate ester. MIDA boronates are exceptionally stable crystalline solids that are inert to many reaction conditions, including anhydrous cross-coupling, yet can be easily deprotected to the free boronic acid under mild aqueous basic conditions. orgsyn.org This "protection-deprotection" strategy allows for sequential, controlled cross-coupling reactions.
Purification of boronate esters can often be achieved via column chromatography on silica gel or neutral alumina. researchgate.net In some cases, simple filtration or recrystallization is sufficient to obtain a pure product. researchgate.net
Preparation of Boronic Anhydrides and Cyclic Boronates
Boronic acids can undergo dehydration to form boronic anhydrides, most commonly the cyclic trimer known as a boroxine. This transformation can occur upon heating or under dehydrating conditions and is often reversible in the presence of water. Boroxines can serve as an alternative, dehydrated form of the boronic acid in certain applications, such as Suzuki-Miyaura coupling reactions.
In addition to forming esters with diols, boronic acids can react with other bidentate ligands, such as amino alcohols or diamines, to form stable five- or six-membered heterocyclic rings. mdpi.com These reactions can lead to complex structures with unique properties. For example, the reaction of a substituted hydroxypyridine with ortho-hydroxyphenylboronic acid can lead to the formation of a boronic acid anhydride-based dinuclear complex, where one boron atom is tetracoordinated and the other is trigonal planar. d-nb.info The formation of such cyclic boronates can alter the electronic properties and steric environment of the boron center, influencing its reactivity and potential applications.
Green Chemistry Principles in Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.in
Key green chemistry approaches applicable to this synthesis include:
Catalysis: Utilizing catalytic amounts of reagents, such as the palladium or nickel systems discussed, is inherently greener than using stoichiometric reagents, which generate more waste. rasayanjournal.co.in
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic borylation reactions are often highly atom-economical.
Safer Solvents and Auxiliaries: While many organometallic reactions require anhydrous aprotic solvents, green chemistry encourages the search for alternatives. For subsequent steps like cross-coupling reactions, water is an attractive solvent due to its low cost, non-toxicity, and non-flammability. core.ac.uk The use of micellar catalysis can enable reactions of water-insoluble substrates in aqueous media. organic-chemistry.org
Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted or ultrasound-assisted synthesis, can significantly shorten reaction times and lower energy input compared to conventional heating. rasayanjournal.co.inmdpi.com
Use of Renewable Feedstocks: Furan derivatives can often be sourced from biomass (e.g., from furfural), which aligns with the principle of using renewable starting materials.
Waste Prevention: Optimizing reactions to maximize yield and minimize byproduct formation is a core principle. The purification and reuse of catalysts and solvents can further reduce waste. kashanu.ac.ir
By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally benign.
Electrophilic and Nucleophilic Substitution Pathways on the Furan Ring
The reactivity of this compound is dictated by the electronic character of the furan ring, which is modulated by its substituents. Furan itself is an electron-rich aromatic heterocycle, making it significantly more reactive towards electrophiles than benzene (B151609). numberanalytics.comchemicalbook.com However, in this compound, the ring is substituted at the C2 and C5 positions with strongly electron-withdrawing groups (EWGs): a boronic acid and a fluorine atom, respectively. mdpi.comwiley-vch.de This dual substitution significantly deactivates the furan ring towards electrophilic aromatic substitution (EAS) by reducing its electron density.
Electrophilic Substitution:
Electrophilic attack on the unsubstituted furan ring preferentially occurs at the C2 or C5 positions, as the resulting carbocation intermediate (an arenium ion) is better stabilized by resonance, with three possible resonance structures. chemicalbook.compearson.com In this compound, these positions are already occupied. Therefore, any electrophilic substitution must occur at the C3 or C4 positions. The combined deactivating effect of the fluorine and boronic acid groups means that harsh reaction conditions would likely be required for such a transformation. The regiochemical outcome of an attack at the C3 versus the C4 position is complex and will be discussed in section 3.4.
Nucleophilic Substitution:
The electron-deficient nature of the this compound ring renders it susceptible to nucleophilic attack. Several nucleophilic substitution pathways can be envisaged:
Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom: The C-F bond is polarized, and the C5 carbon is rendered highly electrophilic by the cumulative electron-withdrawing effects of the fluorine itself, the ring oxygen, and the boronic acid group at C2. This activation facilitates the attack of a nucleophile at C5, leading to the displacement of the fluoride (B91410) ion. This pathway proceeds through a negatively charged intermediate known as a Meisenheimer complex, the stability of which is enhanced by the presence of EWGs. grafiati.com While information on C-F bond functionalization in fluorofurans is limited, this pathway is well-established for other activated fluoroarenes. mdpi.com
Attack at an Adjacent C-H Bond: The high electronegativity of the fluorine atom can increase the acidity of the adjacent C4-H bond, making it more susceptible to deprotonation and subsequent reaction with electrophiles or involvement in nucleophilic pathways. mdpi.com
ANRORC Mechanism: Nucleophilic attack on heterocyclic systems can sometimes proceed via an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. nih.gov This pathway involves the initial addition of the nucleophile, followed by the opening of the furan ring to form an intermediate that subsequently closes to yield a new heterocyclic or substituted product. This is particularly relevant for reactions with strong nucleophiles like metal amides. nih.gov
Influence of the Fluorine Substituent on Reactivity and Regioselectivity
The fluorine atom at the C5 position is the single most influential substituent governing the electronic properties and reactivity of the furan ring in this compound.
Electronic and Stability Effects:
Fluorine is the most electronegative element and exerts a powerful negative inductive effect (-I), withdrawing electron density from the furan ring. mdpi.com This effect is primarily responsible for the deactivation of the ring toward electrophiles. Conversely, this electron withdrawal enhances the ring's electrophilicity, making it more prone to nucleophilic attack. mdpi.com An important consequence of having a strong EWG like fluorine at an α-carbon is the marked improvement in the furan ring's stability, particularly under acidic conditions where unsubstituted furans are prone to polymerization or decomposition. mdpi.com
Regioselectivity in Electrophilic Substitution:
Should an electrophilic substitution be forced to occur at the C3 or C4 positions, the directing effects of the existing substituents come into play.
Fluorine: While inductively deactivating, fluorine can act as a weak resonance donor (+R effect) through its lone pairs. This effect directs incoming electrophiles to the ortho and para positions. In this case, the C4 position is ortho to the fluorine atom.
Boronic Acid: The B(OH)₂ group is electron-withdrawing and is generally a meta-director in electrophilic aromatic substitution on benzene rings. vulcanchem.com On the furan ring, this would also direct an incoming electrophile to the C4 position, which is meta to the C2-boronic acid group.
Therefore, it is predicted that both the fluorine and boronic acid groups would synergistically direct an incoming electrophile to the C4 position .
Regioselectivity in Nucleophilic Substitution:
The table below summarizes the expected influence of the substituents on different reaction types.
| Reaction Type | Key Influencing Substituent(s) | Effect on Reactivity | Predicted Regioselectivity |
| Electrophilic Substitution | -F, -B(OH)₂ | Strong deactivation | Attack at C4 position |
| Nucleophilic Substitution | -F, -B(OH)₂ | Strong activation | Attack at C5 (substitution of F) |
This table presents predicted outcomes based on established principles of physical organic chemistry.
Theoretical Studies of Reaction Pathways and Transition States
While specific computational studies on this compound are not widely published, theoretical methods like Density Functional Theory (DFT) provide powerful tools to predict and rationalize its reactivity. bioisi.pthelsinki.fi Such studies on analogous fluorinated and boron-containing compounds offer significant insights. chinesechemsoc.orginformaticsjournals.co.inweizmann.ac.il
Analysis of Electrophilic and Nucleophilic Attack:
DFT calculations can be used to model the reaction pathways for both electrophilic and nucleophilic substitution. By calculating the energies of reactants, transition states, and intermediates, a reaction energy profile can be constructed.
Frontier Molecular Orbitals (FMOs): The regioselectivity of electrophilic attack can be predicted by examining the Highest Occupied Molecular Orbital (HOMO). The atom(s) with the largest orbital coefficient in the HOMO are the most nucleophilic and thus the most likely sites for electrophilic attack. informaticsjournals.co.in For nucleophilic attack, the Lowest Unoccupied Molecular Orbital (LUMO) is analyzed; the atom(s) with the largest LUMO coefficient are the most electrophilic sites. For this compound, the LUMO is expected to have a large coefficient on the C5 carbon, supporting its role as the primary site for nucleophilic attack.
Fukui Functions and Electrostatic Potential: These DFT-derived descriptors provide a more nuanced picture of local reactivity. The Fukui function for electrophilic attack (f-) would likely be highest at the C4 position, while the Fukui function for nucleophilic attack (f+) would be highest at C5. Maps of the molecular electrostatic potential (MEP) would visually show the electron-poor region (positive potential) around the C5-F bond, indicating its susceptibility to nucleophiles.
Mechanistic Insights from Computational Studies:
Theoretical studies on related systems have elucidated key mechanistic features relevant to this molecule:
Fluorine's Activation Effect: DFT investigations have shown that fluorine substituents can activate adjacent C-C or C-X bonds toward cleavage through antiphase orbital interactions, which can facilitate unique reaction pathways. chinesechemsoc.org
Transition State Stabilization: Calculations can quantify the stability of transition states. For an SNAr reaction at C5, theoretical models would confirm the stabilization of the Meisenheimer intermediate's negative charge by the fluorine and boronic acid groups, explaining the enhanced reactivity.
Protodeboronation: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with hydrogen), especially in aqueous acidic or basic media. Computational studies have modeled the transition states for these decomposition pathways, which compete with desired synthetic reactions like Suzuki-Miyaura coupling. ljmu.ac.uk A theoretical analysis for this compound could predict its stability and propensity for this side reaction under various pH conditions.
The following table presents a hypothetical summary of results that could be obtained from a DFT study on this compound.
| Computational Metric | Predicted Result for C3 Position | Predicted Result for C4 Position | Predicted Result for C5 Position | Interpretation |
|---|---|---|---|---|
| HOMO Coefficient | Small | Large | Small | C4 is the most nucleophilic site, favored for electrophilic attack. |
| LUMO Coefficient | Small | Small | Large | C5 is the most electrophilic site, favored for nucleophilic attack. |
| Calculated Activation Energy for SNAr (kcal/mol) | N/A | Relatively Low | Nucleophilic substitution of fluorine at C5 is kinetically feasible. |
This table is illustrative, representing expected outcomes from a standard theoretical analysis based on known chemical principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure, connectivity, and electronic nature of this compound. The presence of NMR-active nuclei such as ¹¹B, ¹⁹F, ¹³C, and ¹H allows for a multi-faceted analytical approach.
¹¹B NMR Chemical Shifts and Line Widths for Boronic Acid Species
The ¹¹B nucleus serves as a direct probe for the environment around the boron atom. Its chemical shift (δ) is highly sensitive to the coordination number and hybridization state of boron. For this compound in its neutral, trigonal planar (sp²) state, the ¹¹B NMR signal is expected to appear in the downfield region typical for arylboronic acids. sdsu.edunsf.gov Upon interaction with Lewis bases (like water or a diol) or at a pH above its pKa, the boron center converts to a tetrahedral (sp³) boronate species. nsf.govlodz.pl This change in geometry and coordination results in a significant upfield shift in the ¹¹B NMR spectrum, which is a hallmark of boronate formation. nsf.gov
The line width of the ¹¹B signal is influenced by the quadrupolar nature of the nucleus and the symmetry of its electronic environment. Broader lines are often observed for the trigonal acid due to less symmetric surroundings and faster quadrupolar relaxation, while the more symmetric tetrahedral boronate species typically exhibit sharper signals.
Table 1: Expected ¹¹B NMR Chemical Shifts for this compound Species
| Species | Hybridization | Expected δ (ppm) | Typical Line Width |
|---|---|---|---|
| Trigonal Boronic Acid | sp² | ~28 - 33 | Moderate to Broad |
| Tetrahedral Boronate Anion | sp³ | ~5 - 10 | Sharp to Moderate |
| Tetrahedral Boronate Ester | sp³ | ~7 - 15 | Sharp to Moderate |
Note: Values are typical for arylboronic acids and may vary based on solvent and concentration. sdsu.edunsf.gov
¹⁹F NMR Spectroscopy for Probing Electronic Environments
¹⁹F NMR spectroscopy offers exceptional sensitivity and a wide chemical shift range, making it an exquisite probe for the local electronic environment of the fluorine atom. nih.gov The chemical shift of the fluorine on the furan ring is directly influenced by the electron-donating or -withdrawing character of the boronic acid group and its interactions. numberanalytics.commdpi.com
Changes in the electronic state of the boronic acid, such as ionization to a boronate or esterification with a diol, will alter the electron density across the furan ring's π-system. This perturbation is transmitted to the fluorine atom, causing a discernible shift in its ¹⁹F NMR resonance. mdpi.com Therefore, ¹⁹F NMR can be effectively used to monitor binding events and acid-base equilibria involving the boronic acid moiety. mdpi.comdb-thueringen.de For instance, the formation of a negatively charged tetrahedral boronate would increase electron density on the ring, likely causing an upfield (more shielded) shift in the ¹⁹F signal.
2D NMR Techniques for Connectivity and Conformational Analysis
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and establishing the molecular framework of this compound.
¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between the two non-equivalent protons on the furan ring, confirming their adjacent positions. oxinst.com
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the furan ring's ¹H and ¹³C signals.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to establish long-range (2-3 bond) correlations. It would provide crucial connectivity data, linking the furan protons to the carbon atom bonded to the fluorine (C5) and the carbon atom bonded to the boron (C2). mdpi.com
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can detect through-space interactions between the fluorine atom and the adjacent proton on the furan ring, providing insights into the molecule's preferred conformation in solution.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a functional group fingerprint and information on bond strengths and molecular symmetry. nih.gov These two techniques are often complementary; for instance, highly symmetric vibrations may be strong in Raman and weak in IR, and vice versa. spectroscopyonline.com
Characteristic Vibrational Modes of the Boronic Acid Group
The B(OH)₂ group gives rise to several characteristic vibrational bands that are key identifiers in IR and Raman spectra. Based on studies of phenylboronic acid, these modes can be assigned with confidence. cdnsciencepub.comsci-hub.st
O-H Stretching (νOH): A strong and typically broad band in the IR spectrum, located around 3200-3400 cm⁻¹, is characteristic of the hydrogen-bonded hydroxyl groups. cdnsciencepub.com
Asymmetric B-O Stretching (νasBO): This is a very strong and prominent band in the IR spectrum, usually found near 1350-1380 cm⁻¹. Its high intensity may suggest some double bond character in the B-O bonds. cdnsciencepub.comsci-hub.st
B-O-H In-Plane Bending (δBOH): This mode appears in the 1150-1200 cm⁻¹ region.
Symmetric B-O Stretching (νsBO): This vibration is often observed in the 1000-1100 cm⁻¹ range. cdnsciencepub.com
Out-of-Plane B-O-H Bending (γBOH): This deformation mode is typically found at lower frequencies, often below 700 cm⁻¹.
Table 2: Key Vibrational Modes for the Boronic Acid Group
| Vibrational Mode | Description | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| ν(O-H) | O-H Stretch | 3200 - 3400 | Strong, Broad | Weak |
| νas(B-O) | Asymmetric B-O Stretch | 1350 - 1380 | Very Strong | Medium |
| δ(B-O-H) | In-Plane B-O-H Bend | 1150 - 1200 | Medium | Weak |
| νs(B-O) | Symmetric B-O Stretch | 1000 - 1100 | Medium | Strong |
| γ(B-O-H) | Out-of-Plane B-O-H Bend | < 700 | Medium | Weak |
Note: Wavenumbers are based on data for analogous arylboronic acids and may shift due to the furan ring and fluorine substituent. cdnsciencepub.comsci-hub.st
Fluorine-Induced Spectral Shifts and Band Intensities
The introduction of a highly electronegative fluorine atom onto the furan ring is expected to cause significant perturbations in the vibrational spectrum. aip.org
Inductive Effects: The strong electron-withdrawing inductive effect (-I) of fluorine alters the electron distribution in the furan ring. This can strengthen adjacent C-C and C-O bonds, leading to a "blue shift" (increase in frequency) of the corresponding ring stretching and deformation modes compared to the non-fluorinated furan-2-boronic acid.
Mass Spectrometry for Reaction Monitoring and Product Confirmation
Mass spectrometry is a critical analytical technique for monitoring the progress of chemical reactions and confirming the identity of products. In the context of reactions involving this compound, such as Suzuki-Miyaura cross-coupling reactions, mass spectrometry would be employed to track the consumption of the starting material and the formation of the desired coupled product. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) would allow for the separation of components in the reaction mixture followed by their detection based on their mass-to-charge ratio. This would provide real-time or near real-time information on reaction kinetics and yield. High-resolution mass spectrometry (HRMS) would be instrumental in confirming the elemental composition of the final product, providing a high degree of confidence in its identity.
Solid-State Structural Analysis: X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable insights into the structure of this compound and its derivatives at the atomic level.
Crystal Structures of this compound and its Salts
Obtaining the crystal structure of this compound would reveal key structural parameters such as bond lengths, bond angles, and torsion angles within the molecule. It would also elucidate the conformation of the furan ring and the geometry around the boron atom. In the solid state, boronic acids are known to form dimeric or trimeric structures through intermolecular hydrogen bonding between the boronic acid groups. X-ray diffraction analysis would confirm the specific hydrogen bonding network adopted by this compound. The formation of salts, for instance with alkali metals, would likely alter the crystal packing and coordination environment of the boronate group, which could be precisely characterized.
Structural Characterization of Boronate Esters and Co-crystals
This compound can react with diols to form cyclic boronate esters. X-ray crystallography of these esters would confirm their cyclic nature and provide details on the conformation of the newly formed ring system. This is particularly important as boronate esters are often used as protecting groups or as key intermediates in further synthetic transformations.
Co-crystallization of this compound with other molecules, known as co-formers, could lead to the formation of new crystalline materials with potentially altered physical properties. Structural analysis of these co-crystals would reveal the specific non-covalent interactions, such as hydrogen bonds and halogen bonds, that hold the different components together in the crystal lattice.
Computational Chemistry and Theoretical Modelling of 5 Fluorofuran 2 Boronic Acid
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Fluorofuran-2-boronic acid, these calculations can reveal the distribution of electrons and the nature of its molecular orbitals, which are key determinants of its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species govern the course of a chemical reaction. The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are critical parameters that can be determined through quantum chemical calculations.
For this compound, the HOMO is expected to be localized primarily on the furan (B31954) ring, which is an electron-rich aromatic system. The LUMO, conversely, is anticipated to be centered on the electron-deficient boronic acid group, specifically the empty p-orbital of the boron atom. The presence of the fluorine atom, an electronegative substituent, is expected to lower the energy of both the HOMO and LUMO compared to furan-2-boronic acid. This is due to the inductive electron-withdrawing effect of fluorine.
The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. In related heterocyclic boronic acids, FMO analysis has been instrumental in predicting their behavior in reactions like cycloadditions. For instance, studies on other boronic acid derivatives have utilized FMO analysis to understand their chemical reactivity and kinetic stability. While specific calculated values for this compound are not available, a hypothetical comparison can be made with similar compounds.
Table 1: Hypothetical Frontier Molecular Orbital Energies
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Furan-2-boronic acid | -6.5 | -1.2 | 5.3 |
| This compound | -6.8 | -1.5 | 5.3 |
| Phenylboronic acid | -7.1 | -0.9 | 6.2 |
Note: The values for this compound are predictive and based on trends observed in related molecules.
The distribution of electron density within a molecule is rarely uniform, and this asymmetry is critical to its reactivity. Charge distribution analysis and the visualization of electrostatic potential (ESP) maps provide a clear picture of the electron-rich and electron-poor regions of a molecule. In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (colored blue) denote electron-deficient areas, prone to nucleophilic attack.
For this compound, the ESP map is expected to show a significant negative potential around the oxygen atom of the furan ring and the hydroxyl groups of the boronic acid. The most positive potential would be located around the boron atom and the hydrogen atoms of the hydroxyl groups. The fluorine atom would also contribute to a region of negative potential, while inductively withdrawing electron density from the furan ring, making the adjacent carbon atom more electron-deficient. The subtle differences in charge distribution induced by fluorine substitution have been shown to play an important role in regulating the molecular packing of related organic compounds.
Density Functional Theory (DFT) Studies of Reactivity
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the mechanisms and energetics of chemical reactions. DFT calculations can provide detailed insights into reaction pathways, transition states, and the influence of catalysts.
A key reaction involving boronic acids is the Suzuki-Miyaura cross-coupling reaction. DFT calculations have been extensively used to model the reaction energy profiles of this transformation. The reaction typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst, is often the rate-determining step.
For this compound, DFT studies would likely show that the activation barrier for the transmetalation step is influenced by the electronic properties of the fluorofuran group. The electron-withdrawing nature of the fluorine atom could potentially affect the nucleophilicity of the furan ring, thereby influencing the ease of its transfer to the palladium center. Computational studies on the Suzuki-Miyaura reaction of other heteroaryl boronic acids have shown that the nature of the heterocycle and its substituents significantly impacts the activation barriers.
Table 2: Hypothetical Activation Energies for the Rate-Determining Step in a Suzuki-Miyaura Coupling
| Boronic Acid | Transmetalation Activation Energy (kcal/mol) |
|---|---|
| Phenylboronic acid | 15-20 |
| Furan-2-boronic acid | 14-19 |
| This compound | 16-21 |
Note: These values are illustrative and based on general trends observed in DFT studies of Suzuki-Miyaura reactions.
Computational studies have been instrumental in elucidating the intricate details of catalytic cycles involving boronic acids. For the Suzuki-Miyaura reaction, DFT calculations have helped to clarify the role of the base, the nature of the active palladium species, and the structure of key intermediates. The base is crucial for the activation of the boronic acid, typically by forming a more nucleophilic boronate species.
In a hypothetical catalytic cycle involving this compound, DFT could be used to model the interaction of the boronic acid with the base and the palladium catalyst. The calculations could predict the most favorable pathway for the formation of the active boronate and its subsequent reaction with the palladium complex. Furthermore, computational models can explore potential side reactions, such as protodeboronation, which can be a significant issue for some heteroaryl boronic acids. The presence of the fluorine atom might influence the rate of protodeboronation, and DFT could quantify this effect.
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure of a molecule and the interactions between its different parts are crucial for its properties and reactivity. Conformational analysis aims to identify the most stable arrangements of a molecule in space.
For this compound, a key conformational feature is the orientation of the boronic acid group relative to the furan ring. Rotation around the carbon-boron bond would lead to different conformers. DFT calculations can be used to determine the relative energies of these conformers and the energy barriers for their interconversion.
Rotational Barriers and Preferred Conformations of the Boronic Acid Group
For arylboronic acids in general, the boronic acid group [-B(OH)2] can adopt different orientations relative to the aromatic ring. The two primary conformations are the syn- and anti-rotamers, referring to the orientation of the hydroxyl groups with respect to the furan ring. The rotational barrier is the energy required to transition between these conformations. This barrier is influenced by factors such as steric hindrance from adjacent substituents and electronic interactions between the boronic acid group and the furan ring. In many arylboronic acids, the energy barrier to rotation is relatively low, suggesting that multiple conformations may be accessible at room temperature. researchgate.netnist.gov The presence of the fluorine atom in the 5-position of the furan ring can influence these rotational barriers.
Conformational analysis helps in understanding the stability of different isomers by considering the spatial arrangement and through-space interactions of substituents. lumenlearning.com The preferred conformation is typically the one that minimizes steric and electronic repulsions. In the case of this compound, the planarity of the molecule is a crucial aspect. Resonance stabilization tends to favor planar conformations in aryl carbonyl and biaryl fragments. plos.org However, steric repulsions can override this stabilization, leading to non-planar arrangements. plos.org
Intramolecular Hydrogen Bonding and Fluorine Effects
Intramolecular hydrogen bonding can play a significant role in dictating the conformational preferences of molecules. libretexts.org In the context of this compound, the potential for an intramolecular hydrogen bond exists between the hydroxyl group of the boronic acid and the fluorine atom. Such an interaction, if present, would form a six-membered ring, which is generally more stable than smaller ring formations. beilstein-journals.org
The ability of fluorine to act as a hydrogen bond acceptor is a topic of ongoing discussion. nih.gov While the fluoride (B91410) ion forms strong hydrogen bonds, covalently bound organic fluorine is considered a weak hydrogen bond acceptor. nih.gov However, studies on compounds like 2-fluorophenylboronic acid have shown evidence of an intramolecular F···H-O hydrogen bond that contributes to conformational stability. beilstein-journals.org This interaction can be a dominant factor in the conformational isomerism of such molecules. beilstein-journals.org The strength of this hydrogen bond can be influenced by the electronic environment, with electron-donating or -withdrawing groups affecting the charge distribution and, consequently, the bond strength. nih.gov
The presence of the fluorine atom can also exert other electronic effects. Fluorine is the most electronegative element and its introduction into a molecule can significantly alter properties like acidity and lipophilicity. lcms.cz In phenylboronic acids, a fluorine substituent at the ortho position can increase the acidity of the boronic acid, an effect attributed in part to the formation of an intramolecular B-O-H···F hydrogen bond. mdpi.com
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can then be validated against experimental data. For this compound, key spectroscopic techniques would include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B, and ¹⁹F NMR) and infrared (IR) spectroscopy.
Theoretical calculations can predict the chemical shifts and coupling constants for the different nuclei in the molecule. nih.gov ¹⁹F NMR is particularly useful for studying fluorinated compounds due to its wide range of chemical shifts and sensitivity to the local electronic environment. lcms.czmdpi.com The chemical shift of the fluorine atom can provide insights into the extent of intramolecular interactions. For instance, the formation of a hydrogen bond involving the fluorine atom would likely lead to a change in its chemical shift. nih.gov Similarly, ¹¹B NMR can provide information about the coordination environment of the boron atom. nih.gov
The predicted vibrational frequencies from computational models can be compared with experimental IR spectra to identify characteristic peaks corresponding to specific functional groups and vibrational modes, such as the O-H and B-O stretches of the boronic acid group and the C-F stretch.
The table below shows a hypothetical comparison of predicted and experimental spectroscopic data.
| Spectroscopic Parameter | Predicted Value (Computational) | Experimental Value |
| ¹⁹F NMR Chemical Shift (ppm) | -115.0 | -114.5 |
| ¹¹B NMR Chemical Shift (ppm) | 30.5 | 30.1 |
| ¹H NMR Chemical Shift (δ, ppm) - OH | 8.2 | 8.1 |
| IR Frequency (cm⁻¹) - O-H stretch | 3450 | 3445 |
| IR Frequency (cm⁻¹) - C-F stretch | 1250 | 1255 |
Note: The values in this table are illustrative and not based on actual experimental data for this compound.
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. 3ds.com These simulations can provide valuable insights into the behavior of this compound in a solution phase, which is often more relevant to its practical applications than its gas-phase behavior.
In solution, arylboronic acids have a tendency to undergo dehydration to form cyclic trimers known as boroxines. rsc.org MD simulations can model this process and predict the equilibrium between the monomeric boronic acid and its trimeric form in different solvents. The simulations can also shed light on the interactions between the solute molecule and the solvent molecules, including the formation of intermolecular hydrogen bonds.
Furthermore, MD simulations can be used to explore the conformational landscape of the molecule in solution. The explicit inclusion of solvent molecules in the simulation can influence the preferred conformations and the rotational barriers of the boronic acid group. By analyzing the trajectory of the simulation, it is possible to determine the relative populations of different conformers and the dynamics of their interconversion. Constant pH MD simulations can also be employed to study how the protonation state of the boronic acid changes with the pH of the solution, which is crucial for understanding its reactivity in different chemical environments. mpg.de
Strategic Applications in Advanced Organic Synthesis and Materials Science
As a Key Building Block for Complex Fluorinated Organic Molecules
The intrinsic reactivity of the boronic acid group, particularly in metal-catalyzed cross-coupling reactions, positions 5-fluorofuran-2-boronic acid as a critical precursor for introducing the 5-fluorofuran-2-yl motif into a wide array of organic structures. This moiety can impart unique physicochemical properties to the final compounds.
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction provides a powerful and efficient method for forming carbon-carbon bonds, enabling the synthesis of complex bi-aryl and heteroaryl structures. By coupling this compound with various halogenated or otherwise activated heterocyclic compounds, chemists can construct novel fluorinated molecules with potential applications in pharmaceuticals and agrochemicals. The fluorofuran unit can serve as a bioisostere for other aromatic systems, potentially improving the biological activity and pharmacokinetic profile of a drug candidate.
For instance, the coupling of this compound with a brominated pyridine (B92270) derivative can yield a fluorofuranyl-pyridine, a scaffold present in various biologically active compounds. The reaction proceeds under standard Suzuki-Miyaura conditions, showcasing the versatility of this building block.
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions
| This compound | Coupling Partner | Product |
| 2-Bromopyridine | 2-(5-Fluorofuran-2-yl)pyridine | |
| 5-Iodouracil | 5-(5-Fluorofuran-2-yl)uracil | |
| 4-Bromoisoquinoline | 4-(5-Fluorofuran-2-yl)isoquinoline |
This table presents illustrative examples of potential synthetic transformations.
The ability of boronic acids to form reversible covalent bonds with diols is a cornerstone of their application in supramolecular chemistry. This compound can be incorporated into larger molecular designs to create macrocycles and self-assembling systems. The directional nature of the boronic acid group, combined with the specific steric and electronic profile of the fluorofuran ring, allows for the precise design of host-guest systems and molecular sensors.
These supramolecular structures can be designed to selectively bind specific guest molecules, such as saccharides. The interaction between the boronic acid moiety and the diol units of a saccharide can be monitored, for example, by changes in fluorescence, forming the basis of a sensor system. The fluorofuran component can modulate the electronic properties and solubility of the entire assembly.
In materials science, this compound serves as a valuable monomer or functionalizing agent for the development of advanced polymers. Its incorporation into a polymer backbone via cross-coupling polymerization reactions can yield materials with tailored electronic and physical properties. The electron-withdrawing nature of the fluorine atom and the aromatic furan (B31954) system can influence the band gap and charge transport characteristics of the resulting polymer, making it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Furthermore, polymers functionalized with boronic acid groups are known to exhibit stimulus-responsive behavior, such as pH or sugar sensitivity. This makes this compound a useful component in the design of "smart" materials for applications like controlled drug release systems and advanced hydrogels.
Role in Catalysis and Ligand Design
Beyond its role as a structural component, the boronic acid functional group in this compound can be leveraged for applications in catalysis and the design of specialized ligands.
Boronic acids can be readily converted into boronate esters through reaction with alcohols. When a chiral diol is used, a chiral boronate ester is formed. These chiral esters are valuable reagents in asymmetric synthesis, allowing for the stereocontrolled formation of new carbon-carbon and carbon-heteroatom bonds.
This compound can be reacted with a chiral auxiliary, such as (2R,3R)-2,3-butanediol or pinanediol, to generate a chiral boronate ester. The resulting boron-ate complex can act as a chiral nucleophile, reacting with a range of electrophiles with a high degree of stereocontrol, leading to the synthesis of enantiomerically enriched products. This methodology provides a powerful tool for the construction of complex chiral molecules.
Table 2: Formation and Application of a Chiral Boronate Ester
| Reactant 1 | Reactant 2 (Chiral Diol) | Chiral Boronate Ester | Subsequent Reaction |
| This compound | (+)-Pinanediol | 5-Fluorofuran-2-yl boronic acid, (+)-pinanediol ester | Asymmetric addition to an aldehyde |
This table illustrates the synthetic pathway toward using the compound in asymmetric synthesis.
The boron atom in a boronic acid has an empty p-orbital, making it a Lewis acid. The Lewis acidity of this compound is influenced by the electron-withdrawing effects of both the furan oxygen and the fluorine atom, which can enhance its ability to activate substrates. This property allows it to function as a mild Lewis acid catalyst in various organic transformations, such as Diels-Alder reactions or Friedel-Crafts alkylations, by coordinating to a Lewis basic site on one of the reactants.
In the realm of organocatalysis, the this compound unit can be incorporated into a more complex molecular framework that also contains other catalytic functionalities, such as a Brønsted base. Such bifunctional catalysts can facilitate complex transformations by activating both the electrophile (via the Lewis acidic boron center) and the nucleophile simultaneously.
Chemical Biology Probes and Bioconjugation Strategies (In Vitro/Ex Vivo Focus)
A comprehensive search of chemical and biological research databases yielded no specific examples of this compound being utilized as a chemical biology probe or in bioconjugation strategies. The following subsections detail this lack of specific research.
Synthesis of Fluorescent and Isotopic Labels for Biological Systems
There is no available scientific literature describing the synthesis of fluorescent or isotopic labels derived from this compound for the study of biological systems. While boronic acids are generally used to either modulate the properties of existing fluorophores or to act as recognition motifs, specific studies incorporating the 5-fluorofuran-2-yl scaffold for these purposes have not been reported. The introduction of a fluorine atom could theoretically be leveraged for ¹⁹F NMR studies, a form of isotopic labeling, but no such application involving this compound has been documented.
Development of Boronic Acid-Based Recognition Elements for Saccharides and Biomacromolecules
The ability of boronic acids to form reversible covalent bonds with cis-1,2- and -1,3-diols is a foundational principle for the recognition of saccharides and other biomacromolecules like glycoproteins. However, research into the specific application of this compound as a recognition element for these biological targets is not present in the current body of scientific literature. There are no published studies that characterize its binding affinities, selectivity for different saccharides, or its incorporation into larger constructs for biomacromolecule recognition.
In Vitro Enzymatic Assay Development and Modulation Studies
Boronic acid derivatives have been successfully employed as inhibitors for certain classes of enzymes, particularly serine proteases, and have been used in the development of assays to measure enzyme activity. These applications often rely on the boronic acid's ability to mimic the transition state of substrate hydrolysis. Despite this general utility, there are no documented instances of this compound being used in the development of in vitro enzymatic assays or as a modulator of enzyme function. Its potential inhibitory activity against specific enzymes has not been investigated or reported.
Advanced Sensor Technology and Detection Systems
Similar to the field of chemical biology, a thorough review of the literature indicates that this compound has not been specifically applied in the development of advanced sensor technologies.
Development of Fluorimetric Sensors for Analytical Applications
Fluorimetric sensors based on boronic acids typically operate via mechanisms such as photoinduced electron transfer (PET), where the binding of a diol-containing analyte modulates the fluorescence output of a nearby fluorophore. This principle has been widely used to design sensors for saccharides and other biologically relevant molecules. However, no studies have been published that describe the design, synthesis, or application of a fluorimetric sensor that incorporates the this compound moiety as either the analyte recognition site or as part of the fluorophore structure itself.
Electrochemical Sensing Platforms Utilizing Boronic Acid Interactions
Electrochemical sensors offer a sensitive and often label-free method for analyte detection. Boronic acid-functionalized electrodes are used to detect diol-containing species by measuring changes in capacitance, impedance, or redox currents upon analyte binding. While this is a robust and expanding field, there is no research detailing the immobilization of this compound onto an electrode surface or its use in any form of electrochemical sensing platform. The specific electrochemical properties and binding-induced signal changes for this compound remain uncharacterized.
Data Table
Synthetic Strategies towards Boron Delivery Systems (Non-Clinical Focus)
The development of systems capable of targeted boron delivery is a significant area of research, driven by applications ranging from materials science to experimental therapeutics like Boron Neutron Capture Therapy (BNCT). mdpi.com While this compound is a versatile building block in organic synthesis, its incorporation into sophisticated delivery platforms is an emerging area of exploration. chemrxiv.org The strategies for designing such systems, with a non-clinical focus, center on the chemical conjugation of the boronic acid moiety to larger carrier molecules or its encapsulation within nanoarchitectures. These approaches aim to control the localization and concentration of boron atoms for specific material or analytical applications.
A primary strategy involves the covalent attachment of this compound to polymers, creating functional materials with a high density of boron. nih.gov Boronic acid-containing polymers can be synthesized through the polymerization of monomers functionalized with the boronic acid group or by post-polymerization modification. researchgate.net For instance, the furan ring of this compound could be modified with a polymerizable group (e.g., a vinyl or acrylate (B77674) moiety) to be incorporated into a polymer backbone via conventional polymerization techniques. rsc.org Alternatively, the boronic acid itself, or a derivative, can be grafted onto a pre-existing polymer scaffold. acs.org This results in materials where the physical properties of the polymer (solubility, mechanical strength) are combined with the chemical reactivity of the boronic acid. researchgate.net
Another advanced approach is the integration of this compound into nanoscale delivery systems such as liposomes, nanoparticles, or metal-organic frameworks (MOFs). mdpi.comnih.govrsc.org
Liposomal Encapsulation: Liposomes, which are vesicles composed of lipid bilayers, can encapsulate hydrophilic boron compounds within their aqueous core. mdpi.com Strategies to load boronic acids into these systems can enhance their stability and control their release.
Nanoparticle Conjugation: Boron-containing molecules can be conjugated to the surface of nanoparticles (e.g., gold or magnetic nanoparticles). nih.govrsc.org This approach leverages the unique physical properties of the nanoparticle core for potential imaging or sensing applications, while the boronic acid on the surface provides specific chemical functionality.
Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions and organic linkers. rsc.org Boronic acid-functionalized linkers can be used during the synthesis of MOFs, resulting in a highly ordered structure with accessible boron sites. nih.govdntb.gov.ua This method allows for precise control over the spatial arrangement and density of the boron atoms within the material.
The synthesis of depsipeptides containing boron is another viable strategy, where boron-containing aldehydes or acids are integrated into peptide structures using multicomponent reactions. mdpi.com Such molecular conjugates could utilize the fluorofuran boronic acid as a key building block. The unique ability of boronic acids to form reversible covalent bonds with diols is also exploited in the design of "smart" materials that can respond to specific chemical stimuli, such as the presence of saccharides. researchgate.netnih.gov
Table 1: Synthetic Approaches for Boron Delivery Systems
| Delivery System Type | Synthetic Strategy | Key Features | Potential Application (Non-Clinical) |
|---|---|---|---|
| Polymer-Based Systems | (Co)polymerization of boronic acid-functionalized monomers; Post-polymerization modification of existing polymers. nih.govresearchgate.net | High boron loading; Tunable physical properties; Potential for stimuli-responsive behavior. researchgate.net | Functional coatings, sensors, separation media. |
| Nanoparticle Systems | Surface conjugation onto metallic or inorganic nanoparticles; Encapsulation within polymeric nanoparticles. nih.govrsc.org | Combines properties of nanoparticle core with boronic acid functionality; High surface area. | Catalysis, chemical sensing, imaging probes. |
| Liposomal Systems | Encapsulation of water-soluble boron compounds within the aqueous core; Incorporation into the lipid bilayer. mdpi.com | Biocompatible carrier; Controlled release capabilities. | Model systems for studying membrane interactions. |
| Metal-Organic Frameworks | Use of boronic acid-functionalized organic linkers in MOF synthesis. rsc.orgdntb.gov.ua | Crystalline, porous structure; High density of precisely positioned boron sites. nih.gov | Gas storage, selective separation, heterogeneous catalysis. |
| Molecular Conjugates | Covalent bonding to biomolecules like peptides or saccharides. mdpi.com | High specificity and defined molecular structure. | Molecular recognition probes, affinity chromatography. |
These synthetic strategies are underpinned by the versatile reactivity of both the furan ring and the boronic acid group. The fluorofuran core itself is a valuable building block derived from renewable resources like furfural. nih.govresearchgate.net The presence of the fluorine atom provides a useful spectroscopic handle for ¹⁹F-NMR analysis and can modulate the electronic properties and acidity of the boronic acid, which is a critical parameter in applications like diol sensing. mdpi.com The development of these advanced delivery systems transforms a simple boronic acid into a sophisticated component for next-generation materials. researchgate.net
Future Research Directions and Emerging Opportunities
Exploration of Novel Catalytic Transformations for 5-Fluorofuran-2-boronic Acid
While the Suzuki-Miyaura coupling is a cornerstone of boronic acid chemistry, the future of this compound lies in expanding its synthetic utility through the exploration of novel catalytic transformations. The electron-withdrawing nature of the fluorine atom can modulate the reactivity of the furan (B31954) ring and the boronic acid moiety, opening avenues for new reaction pathways.
Future research will likely focus on:
C-H Borylation of Fluorinated Heterocycles: Developing catalytic systems for the direct C-H borylation of fluorinated furans could provide more efficient and atom-economical routes to compounds like this compound. acs.org Research into platinum-group metal catalysts may offer complementary regioselectivity to existing methods. acs.org
Photoredox and Electrochemical Fluorination: These emerging techniques offer mild and selective methods for the incorporation of fluorine. mdpi.com Investigating the application of these methods to furan-2-boronic acid could lead to novel synthetic routes to this compound and its derivatives.
Asymmetric Catalysis: The development of chiral catalysts for reactions involving this compound could lead to the synthesis of enantiomerically pure compounds with potential applications in pharmaceuticals and agrochemicals.
Dual Catalysis: Combining photoredox catalysis with transition metal catalysis, for instance, can enable previously inaccessible transformations. nih.gov Exploring such dual catalytic systems with this compound could unlock new reaction pathways for the synthesis of complex fluorinated molecules. nih.gov
A summary of potential catalytic transformations is presented in the table below.
| Catalytic Strategy | Potential Application to this compound | Desired Outcome |
| C-H Borylation | Direct synthesis from 2-fluorofuran (B3349751) | More efficient and sustainable synthesis |
| Photoredox/Electrochemical Fluorination | Synthesis from furan-2-boronic acid | Mild and selective fluorination |
| Asymmetric Catalysis | Enantioselective transformations | Access to chiral fluorinated building blocks |
| Dual Catalysis (e.g., Photoredox/Copper) | Novel cross-coupling reactions | Synthesis of complex molecular architectures |
Integration into Flow Chemistry and High-Throughput Synthesis Platforms
The adoption of flow chemistry and high-throughput synthesis platforms is revolutionizing chemical manufacturing, offering advantages in terms of safety, efficiency, and scalability. rsc.org this compound is an ideal candidate for integration into these modern synthetic workflows.
Key opportunities include:
Continuous Flow Synthesis: The synthesis of boronic acids often involves organolithium intermediates, which can be hazardous on a large scale in batch processes. organic-chemistry.org Continuous flow reactors offer superior temperature control and mixing, enabling the safe and efficient production of boronic acids, including this compound, with high throughput. organic-chemistry.org
Automated Reaction Optimization: High-throughput experimentation platforms, often coupled with robotic systems, can rapidly screen a wide range of reaction conditions (catalysts, solvents, bases, temperatures) to identify the optimal parameters for reactions involving this compound. chemistryviews.org
The table below outlines the advantages of using flow chemistry for the synthesis of this compound.
| Feature of Flow Chemistry | Advantage for this compound Synthesis |
| Enhanced Safety | Safe handling of reactive intermediates like organolithiums. organic-chemistry.org |
| Precise Process Control | Improved control over reaction temperature, time, and mixing. |
| Scalability | Seamless transition from laboratory-scale synthesis to large-scale production. researchgate.net |
| High Throughput | Accelerated synthesis and optimization. rsc.org |
Development of Sustainable Synthetic Pathways
The principles of green chemistry are increasingly important in chemical synthesis, and there are significant opportunities to develop more sustainable routes to and from this compound.
Future research in this area should focus on:
Bio-based Feedstocks: Furan derivatives can be sourced from renewable biomass, such as agricultural waste. catalysis-summit.comresearchgate.net Developing synthetic pathways that utilize these bio-based starting materials to produce this compound would significantly improve its environmental footprint. rsc.org
Enzymatic Synthesis: The use of enzymes in synthetic chemistry offers a green alternative to traditional chemical methods, often providing high selectivity under mild reaction conditions. acs.org Exploring enzymatic routes for the synthesis of furan-based compounds could lead to more sustainable production methods. acs.org
Green Solvents and Catalysts: Research into the use of environmentally benign solvents and catalysts, such as ionic liquids or heterogeneous catalysts, can reduce the environmental impact of the synthesis and application of this compound. frontiersin.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. Future research should aim to develop reactions with high atom economy.
The following table summarizes green chemistry approaches applicable to this compound.
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Use of Renewable Feedstocks | Synthesis from biomass-derived furfural. catalysis-summit.comresearchgate.net |
| Catalysis | Employment of reusable heterogeneous catalysts or enzymes. acs.orgfrontiersin.org |
| Benign Solvents | Replacement of hazardous organic solvents with greener alternatives. frontiersin.org |
| Atom Economy | Development of addition and C-H activation reactions. acs.org |
Advanced Applications in Dynamic Covalent Chemistry and Self-Healing Materials
The ability of boronic acids to form reversible covalent bonds with diols is the foundation of their use in dynamic covalent chemistry. nih.gov This unique property opens up a world of possibilities for the application of this compound in the development of advanced materials.
Emerging opportunities include:
Self-Healing Polymers and Hydrogels: Incorporating this compound into polymer networks can create materials capable of self-healing after damage. acs.orgrsc.org The reversible formation and cleavage of boronic ester bonds allows the material to repair itself, extending its lifespan. rsc.orgresearchgate.net
Stimuli-Responsive Materials: The dynamic nature of the boronic ester bond can be exploited to create materials that respond to external stimuli such as pH, temperature, or the presence of specific molecules. mdpi.com This could lead to applications in drug delivery, sensors, and smart coatings.
Covalent Adaptable Networks (CANs): this compound can be used as a cross-linker to create covalent adaptable networks, which are robust materials that can be reprocessed and recycled. wur.nl
Influence of Fluorine: The fluorine atom in this compound can influence the properties of the resulting materials, such as their thermal stability, chemical resistance, and hydrophobicity. Research into how the fluorine atom modulates the dynamic covalent chemistry will be a key area of investigation.
The table below highlights the potential applications of this compound in dynamic materials.
| Application Area | Role of this compound | Potential Impact |
| Self-Healing Materials | Formation of reversible boronic ester cross-links. acs.orgrsc.org | Extended material lifetime and reduced waste. |
| Drug Delivery | pH-responsive cleavage of boronic esters for controlled release. nih.gov | Targeted and controlled therapeutic delivery. |
| Sensors | Binding to diol-containing analytes, leading to a detectable signal. | Sensitive and selective detection of biomolecules. |
| Recyclable Materials | Use as a dynamic cross-linker in covalent adaptable networks. wur.nl | Development of sustainable and circular material economies. |
Leveraging Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, capable of predicting reaction outcomes and optimizing reaction conditions with a high degree of accuracy. eurekalert.orgrjptonline.org These technologies hold immense promise for accelerating the development and application of this compound.
Key areas for the application of AI and ML include:
Reaction Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the success and yield of new reactions. nih.gov This can be used to identify the most promising reaction conditions for the synthesis and functionalization of this compound, saving time and resources. chemrxiv.orgresearchgate.net
Optimization of Reaction Conditions: AI-driven platforms can autonomously explore the vast parameter space of a chemical reaction (e.g., catalyst, base, solvent, temperature) to identify the optimal conditions for achieving the highest yield and purity. chemistryviews.orgmdpi.com
Discovery of Novel Reactions: By analyzing vast amounts of chemical data, machine learning algorithms may be able to identify novel and non-intuitive reaction pathways for the synthesis and application of this compound.
De Novo Design of Molecules: AI can be used to design new molecules with desired properties. By incorporating this compound as a building block, it may be possible to design novel compounds with enhanced biological activity or material properties.
The table below illustrates the role of AI and ML in advancing the chemistry of this compound.
| AI/ML Application | Specific Task for this compound | Benefit |
| Reaction Outcome Prediction | Predicting the yield of Suzuki-Miyaura couplings. nih.gov | Reduced number of trial-and-error experiments. |
| Automated Optimization | Optimizing conditions for novel catalytic transformations. chemistryviews.orgmdpi.com | Faster discovery of efficient synthetic routes. |
| Retrosynthesis Planning | Identifying potential synthetic routes to complex targets. | Streamlined synthesis design. |
| Property Prediction | Predicting the biological activity or material properties of derivatives. | Accelerated discovery of new functional molecules. |
Q & A
Q. What are the key considerations for synthesizing 5-Fluorofuran-2-boronic Acid with high purity?
The synthesis of this compound typically involves palladium-catalyzed Miyaura borylation or direct electrophilic substitution on the furan ring. To ensure high purity, researchers should:
- Use anhydrous conditions to prevent hydrolysis of the boronic acid group.
- Monitor reaction progress via TLC or HPLC, as incomplete reactions may leave residual halogenated intermediates (e.g., bromo- or iodo-furans).
- Purify via recrystallization or column chromatography, referencing protocols for structurally similar compounds like 5-Bromo-2-fluorophenylboronic acid .
- Validate purity using / NMR and mass spectrometry to confirm the absence of de-boronated byproducts .
Q. How should this compound be stored to prevent degradation?
Boronic acids are prone to oxidation and moisture-induced decomposition. Recommended practices include:
- Storing under inert gas (argon or nitrogen) at –20°C in airtight containers.
- Avoiding prolonged exposure to light, as UV radiation can degrade the furan ring .
- Using desiccants (e.g., silica gel) in storage vials to mitigate humidity effects, as seen in protocols for 5-Carboxyfuran-2-boronic acid .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound?
Challenges include low reactivity due to steric hindrance from the fluorine substituent and boronic acid self-condensation. Strategies to improve yields:
- Ligand selection : Use bulky ligands like SPhos or XPhos to stabilize the palladium catalyst and reduce protodeboronation .
- Base optimization : Test weak bases (e.g., KCO) to minimize boronic acid decomposition, as demonstrated in studies of 5-Bromo-2-fluorophenylacetic acid derivatives .
- Additives : Include phase-transfer catalysts (e.g., TBAB) to enhance solubility in biphasic systems .
Q. What analytical methods are critical for resolving contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in biological activity (e.g., receptor binding vs. cellular assays) may arise from:
- Purity variability : Impurities like de-fluorinated byproducts can skew results. Use orthogonal techniques (HPLC-MS, NMR) to confirm compound integrity .
- Solvent effects : Activity differences in DMSO vs. aqueous buffers require controlled solubility studies, as seen in boronic acid antagonist research .
- Metabolic stability : Assess hepatic microsomal stability to rule out rapid degradation in cell-based assays .
Q. How does the fluorine substituent influence the electronic properties and reactivity of this compound?
Fluorine’s strong electron-withdrawing effect:
- Reduces boronic acid pKa : Enhances electrophilicity, facilitating transmetalation in cross-coupling reactions.
- Stabilizes intermediates : Computational DFT studies (analogous to 5-Formylfuran-2-carboxylic acid derivatives) suggest fluorine stabilizes transition states in Suzuki reactions .
- Affects solubility : Fluorine increases hydrophobicity, necessitating solvent optimization for biological assays .
Methodological Guidelines
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact, as boronic acids may cause irritation .
- Conduct reactions in fume hoods to avoid inhalation of airborne particles, particularly during grinding or weighing .
- Dispose of waste via approved hazardous waste contractors, as highlighted in safety data for 5-Carboxyfuran-2-boronic acid .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Spectroscopic analysis :
- NMR: Confirm absence of protons adjacent to boron (δ 7–8 ppm for furan protons).
- NMR: Single peak near –110 ppm for the fluorine substituent .
Data Interpretation and Contradictions
Q. Why might computational predictions of this compound’s reactivity conflict with experimental results?
- Solvent models : Many DFT studies assume gas-phase conditions, neglecting solvation effects. Incorporate implicit solvent models (e.g., COSMO) for accuracy .
- Crystal packing effects : Solid-state interactions (e.g., hydrogen bonding) may alter reactivity compared to in-silico monomeric structures .
Q. How can batch-to-batch variability in this compound synthesis impact reproducibility in drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
